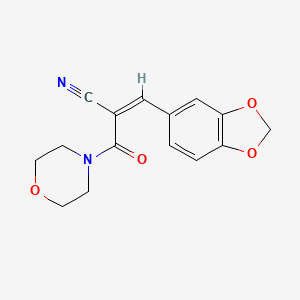
(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
One of the notable applications of compounds closely related to "(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile" involves their synthesis and the exploration of their reactivity under various conditions. For instance, Kuang and Ma (2010) demonstrated a one-pot synthesis of 1,3-disubstituted allenes from 1-alkynes and aldehydes with morpholine as the base, indicating the versatility of morpholine-containing compounds in synthetic chemistry (J. Kuang & S. Ma, 2010). Similarly, the photocycloaddition of 2-aminopropenenitriles to various acceptors in the presence of morpholine highlights the potential of these compounds in the formation of cyclic structures, offering insights into their utility in synthesizing complex organic molecules (Christiane van Wolven, D. Döpp, & G. Henkel, 2006).
Catalytic Applications and Ligand Design
Compounds bearing structural similarities to "this compound" have also been explored for their catalytic applications and potential as ligands in metal-organic frameworks (MOFs). For example, the use of morpholine derivatives in the synthesis of benzimidazoles showcases their utility as catalysts and ligands in organic transformations, opening avenues for the development of new pharmaceuticals and materials (M. Özil, Cansu Parlak, & N. Baltaş, 2018).
Material Science and Optoelectronic Applications
The exploration of optoelectronic properties of Subphthalocyanine (SubPc) derivatives for photovoltaic applications is another area where related compounds find utility. The design of acceptor-donor-acceptor (A-D-A) type chromophores with benzene bridged end-capped groups, including structures similar to our compound of interest, shows promise in enhancing the efficiency of organic solar cells, highlighting the potential of these molecules in renewable energy technologies (Afifa Farhat, R. Khera, Saleem Iqbal, & J. Iqbal, 2020).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-9-12(15(18)17-3-5-19-6-4-17)7-11-1-2-13-14(8-11)21-10-20-13/h1-2,7-8H,3-6,10H2/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZTNILALEOOM-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2672100.png)
![N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B2672102.png)
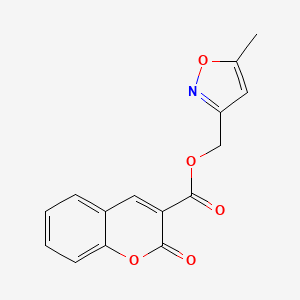
![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2672107.png)
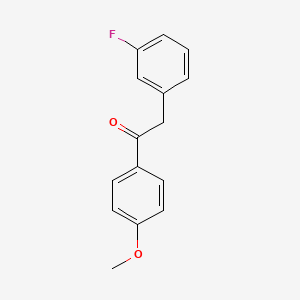
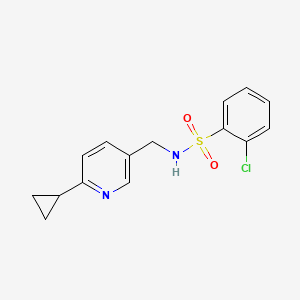

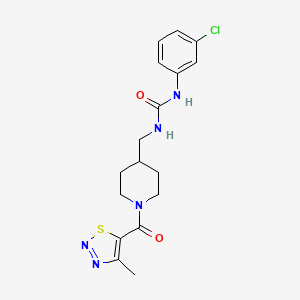
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide](/img/structure/B2672116.png)
![N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2672117.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2672121.png)
